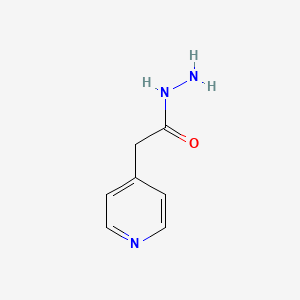
2-(Pyridin-4-YL)acetohydrazide
Overview
Description
2-(Pyridin-4-yl)acetohydrazide is an organic compound with the molecular formula C7H9N3O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Mechanism of Action
Target of Action
The primary targets of 2-(Pyridin-4-YL)acetohydrazide are Nucleotide Pyrophosphatases (NPPs), specifically NPP1 and NPP3 . These enzymes are responsible for maintaining the extracellular level of nucleotides and nucleosides and are involved in the regulation of nucleotide-based intercellular signaling .
Mode of Action
This compound interacts with its targets, NPP1 and NPP3, by inhibiting their activity .
Biochemical Pathways
The inhibition of NPP1 and NPP3 by this compound affects the hydrolysis of nucleotides into nucleosides . This can regulate the P2 and P1 receptor signaling with their catalytic action that generates new messenger molecules like adenosine, AMP, or pyrophosphate .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption .
Result of Action
The inhibition of NPP1 and NPP3 by this compound can potentially enhance the efficacy of cancer therapeutics . Overexpression of these enzymes has been linked to various pathological disorders including osteoarthritis, type 2 diabetes, calcification, allergies, neurodegenerative diseases, and carcinogenesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature . .
Biochemical Analysis
Biochemical Properties
2-(Pyridin-4-YL)acetohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potential inhibitor of nucleotide pyrophosphatases (NPPs), specifically NPP1 and NPP3 . These enzymes are responsible for maintaining extracellular levels of nucleotides and nucleosides and are involved in the regulation of nucleotide-based intercellular signaling. The inhibition of NPP1 and NPP3 by this compound can enhance the efficacy of cancer therapeutics by regulating the hydrolysis of nucleotides into nucleosides .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nucleotide pyrophosphatases can lead to changes in the levels of nucleotides and nucleosides, which in turn can impact cell signaling and metabolic pathways . Additionally, this compound has been studied for its potential effects on osteoblasts and chondrocytes, where it plays a role in bone mineralization and soft tissue calcification .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor of nucleotide pyrophosphatases by binding to their active sites and preventing the hydrolysis of nucleotides into nucleosides . This inhibition can regulate the P2 and P1 receptor signaling pathways by generating new messenger molecules such as adenosine and AMP . The binding interactions of this compound with nucleotide pyrophosphatases are crucial for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects It is important to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing any potential toxicity
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of nucleotide pyrophosphatases can affect the hydrolysis of nucleotides and the generation of new messenger molecules These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound’s interactions with transporters and binding proteins can influence its localization and accumulation within specific cellular compartments . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential and minimizing any off-target effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)acetohydrazide typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-4-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Hydrazide-Hydrazone Derivatives: These compounds share a similar hydrazide functional group and exhibit comparable biological activities.
Pyridine Derivatives: Compounds like 4-pyridinecarboxaldehyde and 4-pyridinecarboxylic acid are structurally related and have similar chemical properties.
Uniqueness
2-(Pyridin-4-yl)acetohydrazide is unique due to its specific combination of a pyridine ring and a hydrazide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-pyridin-4-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-10-7(11)5-6-1-3-9-4-2-6/h1-4H,5,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCTVILECOJXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332724 | |
| Record name | 2-(PYRIDIN-4-YL)ACETOHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69583-00-2 | |
| Record name | 2-(PYRIDIN-4-YL)ACETOHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-4-yl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





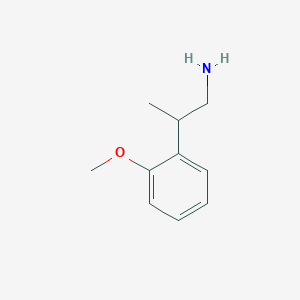






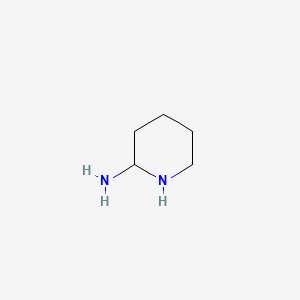
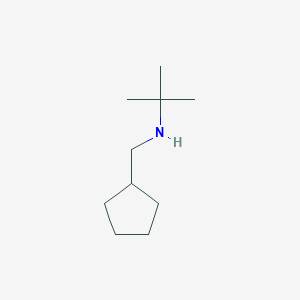
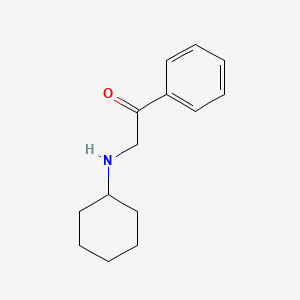
![1-(3-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1362696.png)
